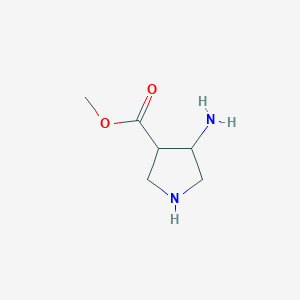

Methyl 4-aminopyrrolidine-3-carboxylate

Description

Methyl 4-aminopyrrolidine-3-carboxylate is a heterocyclic compound featuring a five-membered pyrrolidine ring substituted with an amino group at position 4 and a methyl ester at position 3. This structure combines nucleophilic (amino) and electrophilic (ester) functional groups, making it a versatile intermediate in pharmaceutical synthesis and organic chemistry. Pyrrolidine derivatives are widely explored for their bioactivity, particularly in drug discovery, where modifications to substituents can modulate pharmacokinetic properties such as solubility, stability, and target binding .

Properties

Molecular Formula |

C6H12N2O2 |

|---|---|

Molecular Weight |

144.17 g/mol |

IUPAC Name |

methyl 4-aminopyrrolidine-3-carboxylate |

InChI |

InChI=1S/C6H12N2O2/c1-10-6(9)4-2-8-3-5(4)7/h4-5,8H,2-3,7H2,1H3 |

InChI Key |

MWABNGSIUVNBFA-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1CNCC1N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-aminopyrrolidine-3-carboxylate typically involves the reaction of 4-aminopyrrolidine with methyl chloroformate under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the process. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then subjected to rigorous quality control measures to ensure it meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-aminopyrrolidine-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions, often in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce amines or alcohols. Substitution reactions can lead to a variety of substituted pyrrolidine derivatives .

Scientific Research Applications

Methyl 4-aminopyrrolidine-3-carboxylate has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor or receptor ligand.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 4-aminopyrrolidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare Methyl 4-aminopyrrolidine-3-carboxylate with structurally related compounds, emphasizing substituent effects on reactivity and applications.

Table 1: Structural and Functional Comparison of Pyrrolidine and Pyridine Derivatives

*Estimated based on structural analogs due to lack of direct data.

Key Comparisons:

Functional Group Diversity: The amino group in this compound enhances nucleophilicity, enabling participation in condensation or alkylation reactions. In contrast, the 2-oxo group in Ethyl 4,4-dimethyl-2-oxopyrrolidine-3-carboxylate introduces keto-enol tautomerism, which can stabilize transition states in catalysis . Ester Reactivity: Methyl esters (e.g., in the target compound) hydrolyze faster than ethyl esters (e.g., in ’s compound), impacting stability in aqueous environments .

Substituent Effects: The N-benzyl group in Methyl 4-amino-1-benzylpyrrolidine-3-carboxylate increases lipophilicity, which may improve blood-brain barrier penetration in drug candidates . 4-Methoxy in the pyrazolo-pyridine derivative () donates electron density to the aromatic system, altering electrophilic substitution patterns compared to non-aromatic pyrrolidines .

Safety and Handling :

- While safety data for the target compound are unavailable, analogs like Ethyl 4,4-dimethyl-2-oxopyrrolidine-3-carboxylate recommend medical consultation upon exposure, suggesting similar precautions for handling amines and esters .

Research Findings and Implications

- Pharmaceutical Potential: The amino-ester motif in this compound is common in prodrugs (e.g., antiviral agents), where ester hydrolysis releases active metabolites .

- Synthetic Versatility: Substituent variations in pyrrolidine derivatives enable tailored reactivity.

- Limitations : The lack of direct data on the target compound underscores the need for experimental studies to confirm properties like solubility, stability, and toxicity.

Q & A

Advanced Research Question

- SHELX Applications : Refinement of crystallographic data to resolve bond lengths, angles, and hydrogen-bonding networks. SHELXD is used for phase determination in X-ray diffraction studies .

- Mercury Visualization : Analysis of packing motifs, void spaces, and intermolecular interactions (e.g., hydrogen bonds between amino and ester groups) .

- Puckering Analysis : Use Cremer-Pople parameters (via Mercury) to quantify ring puckering in the pyrrolidine moiety .

What are the methodological challenges in scaling up the synthesis of this compound for pharmacological studies?

Advanced Research Question

- Reaction Scalability : Transition from batch to flow chemistry improves yield consistency; however, exothermic steps (e.g., cyclization) require precise temperature control .

- Purification : Column chromatography is replaced with recrystallization or preparative HPLC for gram-scale purity (>98%) .

- Stability Testing : Monitor degradation under accelerated conditions (e.g., 40°C/75% RH) to ensure compound integrity in biological assays .

How do substitution patterns on the pyrrolidine ring influence biological activity?

Advanced Research Question

- Amino Group Positioning : The 4-amino group enhances hydrogen-bonding with biological targets (e.g., enzymes) compared to 3-substituted analogs .

- Ester Bioisosteres : Replacement of the methyl ester with carboxylic acid improves solubility but may reduce membrane permeability .

- Stereoelectronic Effects : Electron-withdrawing groups (e.g., trifluoromethyl) at the 4-position alter binding affinity in receptor assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.